![molecular formula C17H14S B14328456 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene CAS No. 98165-69-6](/img/structure/B14328456.png)
4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a methyl group at the 4-position and a naphthalen-2-yl ethenyl group at the 2-position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophene and 2-naphthaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 4-methylthiophene and 2-naphthaldehyde in the presence of a base such as potassium carbonate. This reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.
Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
2-Vinylnaphthalene: Similar structure but lacks the thiophene ring.
4-Methylthiophene: Lacks the naphthalen-2-yl ethenyl group.
2-(Naphthalen-2-yl)ethenylthiophene: Similar but without the methyl group at the 4-position.
Uniqueness
4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene is unique due to the combination of the thiophene ring, naphthalen-2-yl ethenyl group, and the methyl group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in materials science and medicinal chemistry.
属性
CAS 编号 |
98165-69-6 |
|---|---|
分子式 |
C17H14S |
分子量 |
250.4 g/mol |
IUPAC 名称 |
4-methyl-2-(2-naphthalen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C17H14S/c1-13-10-17(18-12-13)9-7-14-6-8-15-4-2-3-5-16(15)11-14/h2-12H,1H3 |
InChI 键 |
KWKSJOYPDBDSSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)C=CC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


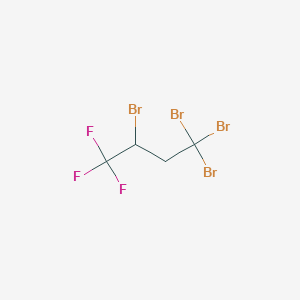
![2-[4-(4-Cyanophenoxy)phenoxy]-N-[(dipropylamino)sulfanyl]propanamide](/img/structure/B14328379.png)
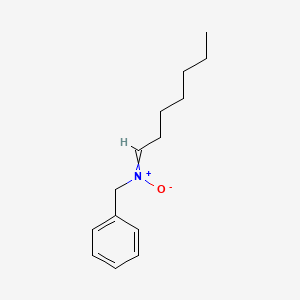
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
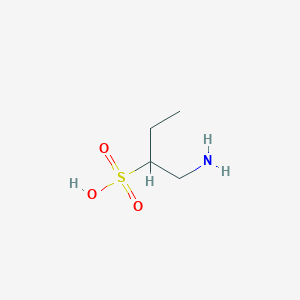
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
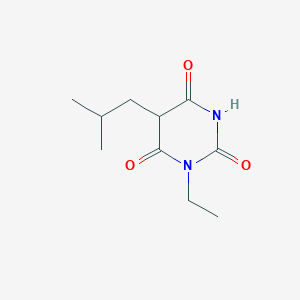
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
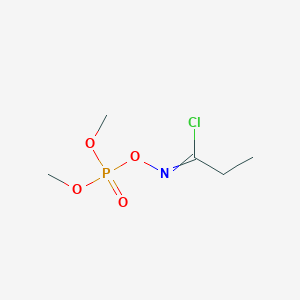
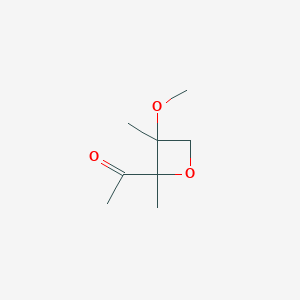

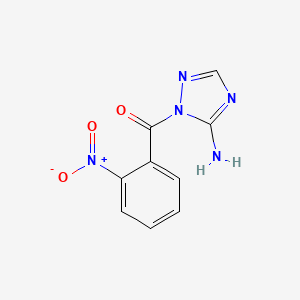
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
